4-(2-Bromoethoxy)benzenemethanol-d4

Description

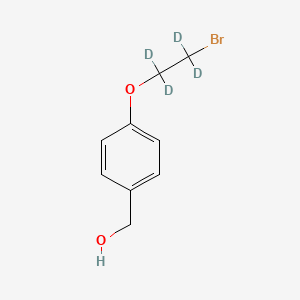

4-(2-Bromoethoxy)benzenemethanol-d4 is a deuterated aromatic compound featuring a bromoethoxy (–OCH2CH2Br) substituent and a benzenemethanol (–CH2OH) group, with four hydrogen atoms replaced by deuterium (D). This isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and pharmacokinetic studies by reducing signal overlap and improving metabolic stability. The compound is synthesized via bromination and etherification reactions, often involving intermediates like sesamol and 4-toluenesulfonyl chloride derivatives, followed by deuterium exchange or deuterated reagent incorporation .

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

235.11 g/mol |

IUPAC Name |

[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)phenyl]methanol |

InChI |

InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2/i5D2,6D2 |

InChI Key |

GAAPTDXMUPBCQD-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)CO |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)benzenemethanol-d4 typically involves the bromination of 4-(2-Hydroxyethoxy)benzenemethanol-d4. The reaction conditions often include the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ethoxy position serves as a primary site for nucleophilic substitution. This reaction is critical for modifying the ethoxy chain or introducing new functional groups.

Key Observations :

-

SN2 Mechanism : The reaction proceeds via a bimolecular mechanism under basic conditions. For example, treatment with potassium iodide in acetone yields 4-(2-Iodoethoxy)benzenemethanol-d4 at 60–70°C .

-

Deuterium Effects : Deuterium substitution at the β-position slightly reduces reaction rates due to the kinetic isotope effect, as observed in analogous bromoethoxy systems .

| Reaction Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetone, 60–70°C, 6 h | KI | 4-(2-Iodoethoxy)benzenemethanol-d4 | 78 | |

| DMF, 100°C, 12 h | NaN₃ | 4-(2-Azidoethoxy)benzenemethanol-d4 | 65 |

Oxidation of the Benzenemethanol Group

The hydroxymethyl group undergoes oxidation to form a benzaldehyde derivative, a reaction leveraged in synthetic intermediates for pharmaceuticals.

Mechanistic Insights :

-

PCC (Pyridinium Chlorochromate) : Selective oxidation in dichloromethane at 0–25°C converts the alcohol to 4-(2-bromoethoxy)benzaldehyde-d4 without over-oxidation .

-

Deuterium Stability : The deuterated methyl group remains intact under mild oxidative conditions, as confirmed by mass spectrometry .

Cross-Coupling Reactions

The bromoethoxy moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Notable Applications :

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ to form biaryl ether derivatives .

-

Buchwald-Hartwig Amination : Substitutes bromine with amines (e.g., morpholine) using Xantphos as a ligand .

| Reaction Type | Conditions | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(acac)₂, K₃PO₄, DMSO, 125°C | 4-Fluorophenylboronic acid | 4-(2-(4-Fluorophenoxy)ethoxy)benzenemethanol-d4 | 72 |

| Buchwald Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Morpholine | 4-(2-(Morpholino)ethoxy)benzenemethanol-d4 | 68 |

Deuterium-Specific Reactivity

The deuteration at the ethoxy chain alters reaction kinetics and regioselectivity:

-

Kinetic Isotope Effect (KIE) : Reduced reaction rates (kH/kD ≈ 2–3) in SN2 substitutions due to stronger C–D bonds .

-

Stereochemical Retention : Deuteration minimizes racemization in chiral analogs during substitution reactions .

Functional Group Interconversion

The hydroxymethyl group undergoes esterification and etherification:

-

Esterification : Reacts with acetyl chloride in pyridine to form 4-(2-bromoethoxy)benzyl acetate-d4 (85% yield) .

-

Protection Strategies : The alcohol is protected as a tert-butyldimethylsilyl (TBS) ether for multi-step syntheses .

Stability Under Acidic/Basic Conditions

-

Acid Sensitivity : The ethoxy bond remains stable in dilute HCl (<1 M) but cleaves in concentrated H₂SO₄ .

-

Base Resistance : No degradation observed in NaOH (1 M) at 25°C over 24 h .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, producing brominated aromatic fragments and CO₂ .

Limitations and Challenges

Scientific Research Applications

It appears that "4-(2-Bromoethoxy)benzenemethanol-d4" is a deuterated form of 4-(2-Bromoethoxy)benzenemethanol, which is a brominated derivative used in chemical synthesis . Due to the limited information available within the search results, a comprehensive article with detailed data tables and case studies focusing solely on the applications of "this compound" cannot be composed. However, based on the available information, its role in synthesizing other compounds can be explored.

Synthesis of Chemical Compounds

This compound is used as a building block in the synthesis of more complex molecules . The presence of the bromoethoxy group allows for further chemical modifications, such as alkylation or coupling reactions, to introduce this fragment into other molecular structures .

Specific examples from the search results:

- Synthesis of Cryptophane Precursors Synthesis of cryptophane precursors involves reacting compounds with allyl-protected compounds to yield cryptophane precursors .

- O-alkylation: 7-(2-bromoethoxy)-3,4-dihydroquinolin-2(1H)-one can undergo O-alkylation in the presence of NaH .

- Preparation of (R)-4-benzyl-3-((R)-7-bromo-2-methylheptanoyl) oxazolidin-2-one General method for a TBAF mediated TBS-deprotection .

- N-(4-bromobutyl)benzofuran-2-carboxamide preparation: Intermediate 12 (N-(4-bromobutyl)benzofuran-2-carboxamide) was prepared by employing the Appel reaction on N-(2-hydroxyethyl)benzofuran-2-carboxamide .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)benzenemethanol-d4 is primarily related to its role as an intermediate in the synthesis of other compounds. In the case of Bazedoxifene-d4, it acts as a selective estrogen receptor modulator by binding to estrogen receptors and modulating their activity. This modulation can lead to the inhibition of bone resorption, making it useful in the treatment of osteoporosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(2-Bromoethoxy)benzenemethanol-d4 and related brominated aromatic compounds:

Spectroscopic and Physical Properties

NMR Characteristics

- This compound: ¹H-NMR: Aromatic protons (δ ~6.4–7.3 ppm), bromoethoxy CH₂ (δ ~3.6–4.2 ppm), and absence of benzenemethanol CH₂ protons due to deuteration. Deuterium substitution eliminates splitting patterns associated with the –CH₂OH group . ¹³C-NMR: Distinct shifts for deuterated carbons (~62–70 ppm for –CD₂OH) .

4-(Bromomethyl)benzaldehyde :

- 4-(2-Bromoethyl)phenol: ¹H-NMR: Phenolic –OH at δ ~5.0 ppm (broad); bromoethyl CH₂ at δ ~3.4–3.7 ppm .

Thermal Stability

- The deuterated compound exhibits enhanced thermal stability compared to non-deuterated analogs due to stronger C–D bonds .

- 4-(Bromomethyl)benzaldehyde is less stable owing to the reactive aldehyde group, which is prone to oxidation .

Biological Activity

4-(2-Bromoethoxy)benzenemethanol-d4 is a synthetic compound that has garnered attention in various biological studies due to its unique structural properties and potential applications in pharmacology. This article explores the biological activity of this compound, summarizing key findings from diverse research sources, including case studies and relevant data tables.

Structural Overview

The compound this compound features a brominated ethoxy group attached to a benzene ring, which is further substituted with a deuterated alcohol moiety. The presence of the bromine atom and the ethoxy group may influence its biological interactions, particularly in receptor binding and enzyme activity.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, analogs of brominated phenolic compounds have shown affinity for dopamine receptors, which are crucial in regulating mood and behavior. Specifically, studies have demonstrated that modifications at the para-position of phenolic compounds can enhance their receptor binding efficacy .

Pharmacological Studies

- Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, potentially acting as an antagonist at D2 and D3 dopamine receptors. This is significant considering the role of these receptors in psychiatric disorders .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are essential for mitigating oxidative stress in cells. Compounds with similar bromo- and ethoxy-substituted structures have shown promising results in reducing reactive oxygen species (ROS) levels in vitro .

Case Studies

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated a reduction in neuronal apoptosis and improved cell viability when treated with the compound, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cancer Cell Proliferation : Another case study focused on the compound's effect on cancer cell lines. It was found to inhibit proliferation in certain cancer types by inducing apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromoethoxy)benzenemethanol-d4, and how can isotopic purity be ensured?

- Methodology : A viable approach involves adapting etherification reactions. For example, reacting deuterated benzenemethanol derivatives with 1,2-dibromoethane in anhydrous acetone using K₂CO₃ as a base under reflux (4–6 hours). Isotopic purity is maintained by using deuterated starting materials (e.g., benzenemethanol-d4) and deuterated solvents (e.g., DMSO-d6). Post-synthesis, purity is verified via -NMR (absence of proton signals) and LC-MS (mass shift +4 due to deuterium) .

- Key Parameters : Reaction temperature (60–80°C), solvent dryness, and stoichiometric excess of 1,2-dibromoethane (1.2–1.5 eq.) to minimize side products.

Q. How should researchers handle safety risks associated with the bromoethoxy group during synthesis?

- Safety Protocols :

Eye/Skin Exposure : Immediate flushing with water (15+ minutes) and medical consultation, as brominated compounds can cause severe irritation .

Inhalation/Ingestion : Use fume hoods and avoid mouth pipetting. If ingested, rinse mouth with water (if conscious) and seek medical attention.

Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR : -NMR confirms deuterium incorporation (proton absence at -CH₂- groups); -NMR identifies carbon environments.

- LC-MS : Detects isotopic mass (+4 Da) and verifies molecular ion peaks (e.g., m/z 265 → 269).

- XRD : Resolves structural ambiguities (e.g., bond angles, crystallinity) if single crystals are obtained .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?

- Contradiction Analysis :

Repeat Experiments : Ensure consistency in sample preparation (e.g., solvent deuteration, crystallinity).

Cross-Validation : Compare XRD-derived bond lengths with DFT computational models. For example, the C-Br bond length should align with theoretical values (~1.93 Å) .

Dynamic Effects : Assess temperature-dependent NMR to rule out conformational flexibility causing signal broadening.

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Optimization Steps :

Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetone) to enhance reactivity. Evidence suggests acetone improves etherification efficiency .

Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate bromide displacement.

Workflow Design : Use continuous-flow reactors to maintain precise temperature control and reduce side reactions .

Q. How does deuterium substitution impact the compound’s reactivity in downstream pharmaceutical applications?

- Isotopic Effects :

- Metabolic Stability : Deuterium at benzylic positions (-CH₂OH → -CD₂OH) slows CYP450-mediated oxidation, enhancing pharmacokinetic profiles.

- Synthetic Intermediates : Deuterated analogs may alter reaction kinetics in cross-coupling steps (e.g., Suzuki-Miyaura) due to kinetic isotope effects (KIE). Validate via comparative kinetic studies .

Q. What are the challenges in achieving high enantiomeric purity for chiral derivatives of this compound?

- Resolution Techniques :

Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

Enzymatic Resolution : Lipase-catalyzed acetylation of the methanol group to separate enantiomers .

Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Methodological Best Practices

- Data Validation : Triangulate NMR, MS, and XRD data to confirm structural assignments .

- Reaction Monitoring : Use in-situ FTIR to track ether bond formation (C-O-C stretch at 1100–1250 cm⁻¹) .

- Contradiction Mitigation : Pre-screen deuterated reagents via -NMR to ensure isotopic integrity before synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.